
N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine: is a chemical compound with the molecular formula C9H21N3 and a molecular weight of 171.28 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
General Synthesis: The synthesis of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine typically involves the reaction of piperazine with N,N-dimethyl-3-chloropropan-1-amine in the presence of a base such as potassium carbonate.
Industrial Production: Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, ethanol, water.
Major Products:
Oxidation Products: Corresponding N-oxides or hydroxylated derivatives.
Reduction Products: Reduced amines or alcohols.
Substitution Products: Substituted amines or amides.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds, particularly in the development of antidepressants and antipsychotic agents.
Industry:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. In the context of gene delivery, the compound forms complexes with nucleic acids, facilitating their transport across cell membranes. This process involves the disruption of the cell membrane, leading to the release of the genetic material into the cytoplasm .
Comparison with Similar Compounds
N,N-Dimethyl-3-(piperazin-1-yl)propan-1-amine: A closely related compound with similar structural features and applications.
N,N-Dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine: Known for its use in medicinal chemistry, particularly in the development of antihistamines.
1-(3-Aminopropyl)-4-methylpiperazine: Utilized in the synthesis of various pharmaceutical agents.
Uniqueness: N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine stands out due to its specific applications in gene delivery and its role as a ligand in catalytic reactions. Its unique structural features allow for versatile chemical modifications, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
90795-54-3 |
|---|---|
Molecular Formula |
C9H21N3 |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N,N-dimethyl-3-piperazin-2-ylpropan-1-amine |
InChI |
InChI=1S/C9H21N3/c1-12(2)7-3-4-9-8-10-5-6-11-9/h9-11H,3-8H2,1-2H3 |
InChI Key |
UAMNXJCBADMAPA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1CNCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


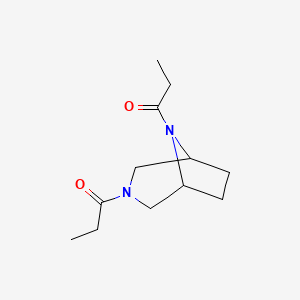
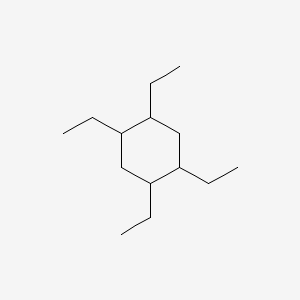
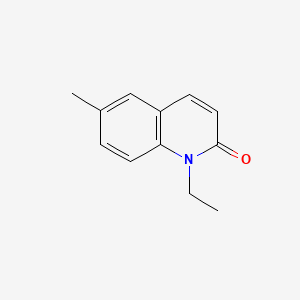

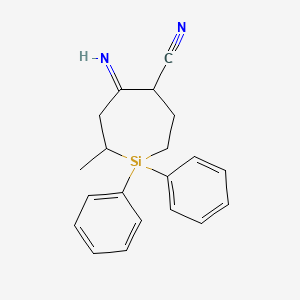

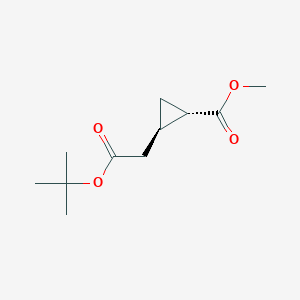
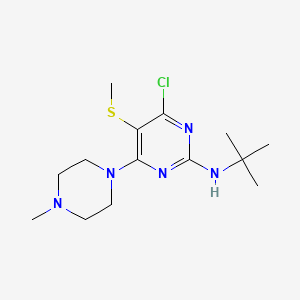
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B13943428.png)
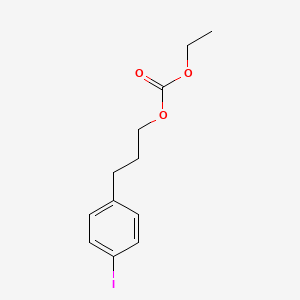
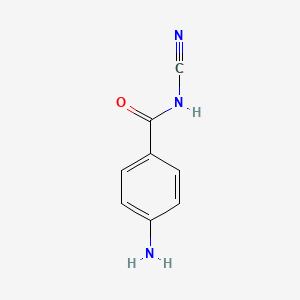
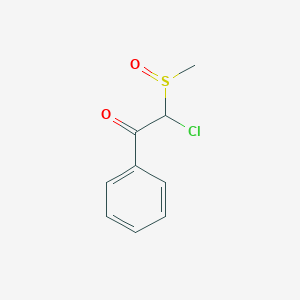
![benzyl 9-(2-methoxy-2-oxoethyl)-10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate;hydrochloride](/img/structure/B13943451.png)

